molecular formula C8H16N2O6 B12656469 Bis(2-hydroxy-1-methylethyl) bicarbamate CAS No. 94166-80-0

Bis(2-hydroxy-1-methylethyl) bicarbamate

Katalognummer: B12656469
CAS-Nummer: 94166-80-0
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: QFMXOBBATQPLJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-hydroxy-1-methylethyl) bicarbamate: is a chemical compound with the molecular formula C8H16N2O6. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-hydroxy-1-methylethyl) bicarbamate typically involves the reaction of 2-hydroxy-1-methylethyl alcohol with bicarbamate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-hydroxy-1-methylethyl) bicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Bis(2-hydroxy-1-methylethyl) bicarbamate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of bis(2-hydroxy-1-methylethyl) bicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to bis(2-hydroxy-1-methylethyl) bicarbamate include:

Uniqueness

This compound is unique due to its specific structure and properties, which differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

94166-80-0

Molekularformel

C8H16N2O6

Molekulargewicht

236.22 g/mol

IUPAC-Name

1-hydroxypropan-2-yl N-(1-hydroxypropan-2-yloxycarbonylamino)carbamate

InChI

InChI=1S/C8H16N2O6/c1-5(3-11)15-7(13)9-10-8(14)16-6(2)4-12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14)

InChI-Schlüssel

QFMXOBBATQPLJH-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)OC(=O)NNC(=O)OC(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.